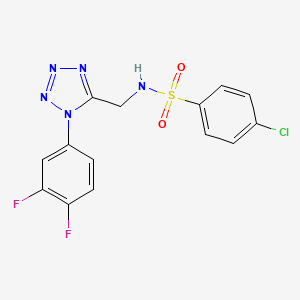

4-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Description

4-Chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a tetrazole core substituted with a 3,4-difluorophenyl group and a methylene-linked benzenesulfonamide moiety. The compound’s structure combines a sulfonamide pharmacophore—a common motif in enzyme inhibitors and bioactive molecules—with a tetrazole ring, which is known for metabolic stability and hydrogen-bonding capabilities . The 3,4-difluorophenyl substituent enhances lipophilicity and may influence target binding through fluorine’s electron-withdrawing effects.

Properties

IUPAC Name |

4-chloro-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF2N5O2S/c15-9-1-4-11(5-2-9)25(23,24)18-8-14-19-20-21-22(14)10-3-6-12(16)13(17)7-10/h1-7,18H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBCCEMKXRPRPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, a complex organic compound, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 385.8 g/mol. The compound features a sulfonamide group , a tetrazole ring , and a difluorophenyl substituent , which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 385.8 g/mol |

| IUPAC Name | This compound |

| CAS Number | 920467-76-1 |

Target Receptors

The primary target for this compound is the Dopamine D2 receptor . It acts primarily as an antagonist , which means it blocks the receptor's activity. This mechanism is pivotal in various therapeutic applications, particularly in neuropharmacology.

Biological Activity

Research indicates that sulfonamide derivatives can exhibit significant cardiovascular effects. For instance, studies have shown that certain sulfonamide compounds can influence perfusion pressure and coronary resistance in isolated rat heart models, suggesting potential applications in treating cardiovascular diseases .

Antitumor Activity

Recent studies have highlighted the antitumor potential of tetrazole derivatives, including those similar to this compound. These compounds have demonstrated inhibitory activity against key cancer-related pathways such as BRAF(V600E) and EGFR, which are crucial in various malignancies .

Cardiovascular Studies

In an isolated rat heart model study, various benzenesulfonamide derivatives were evaluated for their effects on perfusion pressure and coronary resistance. The results indicated that specific derivatives could significantly reduce perfusion pressure compared to controls, highlighting their potential therapeutic benefits in managing cardiovascular conditions .

Anticancer Research

A study focusing on the anticancer properties of tetrazole derivatives found that compounds similar to this compound exhibited promising results against cancer cell lines by inhibiting cell proliferation and inducing apoptosis .

Comparison with Similar Compounds

Tetrazole vs. Thiazole

- 4-Chloro-N-[2-(4-Methyl-2-Phenyl-1,3-Thiazol-5-yl)ethyl]Benzenesulfonamide (CAS 894014-98-3, ):

- Core : Thiazole (5-membered ring with sulfur and nitrogen).

- Substituents : 4-Methyl and phenyl groups on the thiazole, with an ethyl linker to the sulfonamide.

- Properties : Thiazoles are less metabolically stable than tetrazoles but offer stronger π-π stacking due to aromaticity. The ethyl linker may reduce steric hindrance compared to the methylene linker in the target compound.

Tetrazole vs. Triazole

- 4-Chloro-N-[(4-Methyl-5-Sulfanyl-4H-1,2,4-Triazol-3-yl)methyl]Benzenesulfonamide (CAS 887308-94-3, ): Core: 1,2,4-Triazole (three nitrogen atoms). Substituents: Methyl and sulfanyl groups on the triazole. Properties: Triazoles exhibit intermediate metabolic stability between tetrazoles and thiazoles.

Tetrazole vs. Isoxazole

- 4-Chloro-N-[(3-Phenyl-5-Isoxazolyl)Methyl]Benzenesulfonamide (CAS 532386-24-6, ):

- Core : Isoxazole (oxygen and nitrogen in the ring).

- Substituents : Phenyl group on the isoxazole.

- Properties : Isoxazoles are prone to metabolic oxidation but offer distinct electronic profiles due to the oxygen atom.

Substituent Effects

Fluorinated vs. Non-Fluorinated Aromatic Groups

- Target Compound : 3,4-Difluorophenyl group increases lipophilicity (logP) and may enhance binding to hydrophobic enzyme pockets. Fluorine’s inductive effects could modulate pKa of adjacent functional groups .

- N-((4-Allyl-5-[(4-Fluorobenzyl)Sulfanyl]-4H-1,2,4-Triazol-3-yl)Methyl)-4-Chlorobenzenesulfonamide (CAS 338422-28-9, ): Substituents: 4-Fluorobenzyl sulfanyl and allyl groups.

Linker Variations

- Methylene (-CH2-) vs. Ethyl (-CH2CH2-) ( vs.

Data Table: Structural and Physicochemical Comparison

Research Implications and Gaps

While the provided evidence lacks direct pharmacological or biochemical data for the target compound, structural comparisons suggest:

- Metabolic Stability : Tetrazole-containing analogs (e.g., ) are more resistant to oxidative metabolism than thiazole or isoxazole derivatives.

- Target Selectivity : Fluorinated aromatic groups (3,4-difluorophenyl) may improve binding to enzymes like carbonic anhydrases or tyrosine kinases, as seen in fluorinated sulfonamides .

- Synthetic Feasibility : The use of SHELX programs () for crystallographic analysis could resolve conformational details critical for structure-based drug design.

Further studies should prioritize synthesis, enzymatic assays, and crystallographic validation to confirm these hypotheses.

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing 4-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves forming the tetrazole ring via cyclization of nitriles with sodium azide under acidic conditions. Key challenges include controlling regioselectivity during tetrazole formation and minimizing side reactions with the sulfonamide group. Optimization strategies include:

- Using aprotic solvents (e.g., DMF) to reduce hydrolysis of intermediates.

- Monitoring reaction progress via TLC or HPLC to isolate intermediates.

- Purification via silica gel chromatography or recrystallization to improve yield .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

- Methodological Answer :

- NMR : H and C NMR confirm substitution patterns on aromatic rings and tetrazole connectivity.

- X-ray crystallography : SHELXL refinement (SHELX suite) resolves molecular geometry, including bond angles and torsion angles. For disordered structures, twin refinement or high-resolution data (e.g., synchrotron sources) improves accuracy .

- FT-IR : Validates sulfonamide (S=O stretching at ~1350 cm) and tetrazole (C-N stretches at ~1450 cm) functionalities.

Q. How does the tetrazole moiety influence the compound’s physicochemical properties compared to pyrazole or triazole analogs?

- Methodological Answer :

- LogP : Tetrazole’s polarity reduces logP compared to pyrazole derivatives, enhancing aqueous solubility.

- Stability : Tetrazole rings are prone to oxidation under acidic conditions; stability assays (e.g., HPLC under physiological pH) are critical for pharmacokinetic studies.

- Comparative data from analogs (e.g., 4-methyl-N-(1-(3-methylphenyl)pentyl)benzenesulfonamide) highlight differences in bioactivity due to electronic effects .

Advanced Research Questions

Q. How can computational modeling predict target binding affinity for this sulfonamide-tetrazole hybrid?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., carbonic anhydrase). Adjust force fields to account for fluorine’s electronegativity.

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Validate with experimental IC values from enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data across assay systems?

- Methodological Answer :

- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to distinguish direct target effects from cytotoxicity.

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers. Replicate experiments under standardized conditions (pH, temperature) .

Q. How are structure-activity relationships (SAR) established between this compound and fluorinated analogs?

- Methodological Answer :

- Systematic substitution : Synthesize derivatives with varying fluorine positions (e.g., 3,4-difluoro vs. 2,4-difluoro).

- Bioactivity profiling : Test against panels of enzymes (e.g., kinases, proteases) to map substituent effects. Cross-reference with PubChem datasets for analogous sulfonamides .

Q. What methodologies validate tetrazole stability under physiological conditions?

- Methodological Answer :

- Accelerated stability testing : Incubate compound in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS.

- Metabolite identification : Use hepatocyte microsomes to detect oxidative metabolites (e.g., ring-opened products) .

Q. How do crystallographic disorders or twinning affect structural interpretation, and how are they mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.